

Application Note: In Vitro Metabolic Profiling of 2-(Dimethylamino)-N,N-dimethylisonicotinamide

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Compound of Interest

Compound Name: 2-(Dimethylamino)-N,N-dimethylisonicotinamide

CAS No.: 1209231-70-8

Cat. No.: B1390616

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Introduction & Compound Analysis

2-(Dimethylamino)-N,N-dimethylisonicotinamide presents a unique metabolic profile due to its bis-dimethylated structure. Unlike simple nicotinamide, which is primarily metabolized by cytosolic N-methyltransferases (NNMT), the substitution at the 2-position and the fully methylated amide group shift the metabolic burden toward microsomal oxidative pathways.

Structural Metabolic Liabilities

- 2-Dimethylamino Group: Highly susceptible to oxidative
 - dealkylation (CYP-mediated) and
 - oxidation (FMO-mediated).
- Amide
 - Dimethyl Group: Prone to sequential

-demethylation to form the

-methyl and primary amide species.

- Pyridine Nitrogen: A potential site for

-oxide formation, particularly if the 2-position substituent increases electron density on the ring.

This guide outlines the protocol for assessing Intrinsic Clearance (

) and Metabolite Identification (MetID) using Human Liver Microsomes (HLM).

Experimental Design Strategy

To ensure data integrity, this study utilizes a Microsomal Incubation System.

- Why Microsomes? They are enriched in CYP and FMO enzymes, the primary drivers for oxidative clearance of lipophilic bases like this compound.
- Critical Control: Because this molecule contains tertiary amines, it may undergo non-enzymatic chemical oxidation or FMO-mediated oxidation. We must distinguish these using specific inhibitors (e.g., heat inactivation for chemical, chemical inhibitors for enzymes).

Reagents & Materials[1][2]

- Test Compound: **2-(Dimethylamino)-N,N-dimethylisonicotinamide** (10 mM stock in DMSO).
- System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
- Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
- Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Labetalol).
- Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol 1: Metabolic Stability (Kinetic Profiling)

This assay determines the in vitro half-life (

) and intrinsic clearance (

).

Step-by-Step Workflow

- Preparation of Reaction Mixture (Master Mix):
 - Pre-warm Phosphate Buffer (pH 7.4) to 37°C.
 - Dilute HLM to a working concentration of 0.625 mg/mL (Target final: 0.5 mg/mL).
 - Spike Test Compound into the mixture to achieve 1.25 μ M (Target final: 1 μ M).
 - Note: Keep DMSO concentration < 0.1% to avoid CYP inhibition.
- Pre-Incubation:
 - Aliquot 40 μ L of the Master Mix into 96-well plates.
 - Incubate at 37°C for 5 minutes. This equilibrates the lipophilic compound with microsomal proteins, preventing "initial burst" kinetics errors.
- Reaction Initiation:
 - Add 10 μ L of pre-warmed 5 mM NADPH (Final conc: 1 mM) to all "Active" wells.
 - Negative Control: Add 10 μ L of Buffer (no NADPH) to "T=60 min" control wells to assess chemical stability.
- Sampling (Time Course):
 - Incubate at 37°C with shaking.
 - At time points 0, 5, 10, 20, 30, and 60 minutes, remove the plate (or specific wells).

- Quenching:
 - Immediately add 150 μL of ice-cold Acetonitrile (with Internal Standard).
 - Vortex for 10 minutes to precipitate proteins.
 - Centrifuge at 4,000 rpm for 20 minutes at 4°C.
- Analysis:
 - Transfer supernatant to LC-MS/MS vials for analysis. Monitor the disappearance of the Parent Compound (MRM mode).

Protocol 2: Metabolite Identification (MetID)

While Protocol 1 tracks the loss of parent, Protocol 2 identifies what forms.

Modifications for MetID:

- Concentration: Increase Test Compound to 10 μM (to ensure minor metabolites are detectable).
- Incubation Time: Fix at 60 minutes (or determined in Protocol 1).
- Mass Spectrometry: Use High-Resolution MS (Q-TOF or Orbitrap) in Data-Dependent Acquisition (DDA) mode.
 - Trigger: Select top 3 most intense ions for MS/MS fragmentation.
 - Mass Defect Filter: Focus on Nitrogen-containing fragments.[\[1\]](#)

Predicted Mass Shifts (Table 1)

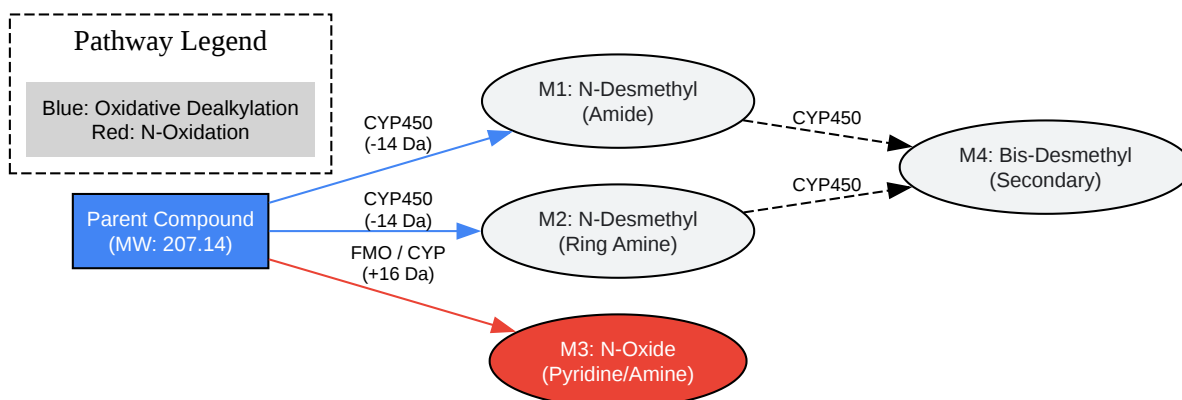
Metabolic Pathway	Structural Change	Mass Shift (m/z)	Likely Site
N-Demethylation	Loss of	-14.0156	Amide or Ring 2-
Bis-N-Demethylation	Loss of	-28.0313	Both Amide and Ring
N-Oxidation	Addition of	+15.9949	Pyridine or Amine
Hydroxylation	Addition of	+15.9949	Pyridine Ring (Carbon)

Visualization of Pathways & Workflow

The following diagrams illustrate the predicted metabolic map and the experimental logic.

Diagram 1: Predicted Metabolic Map

This diagram visualizes the competition between CYP-mediated demethylation and FMO-mediated oxidation.

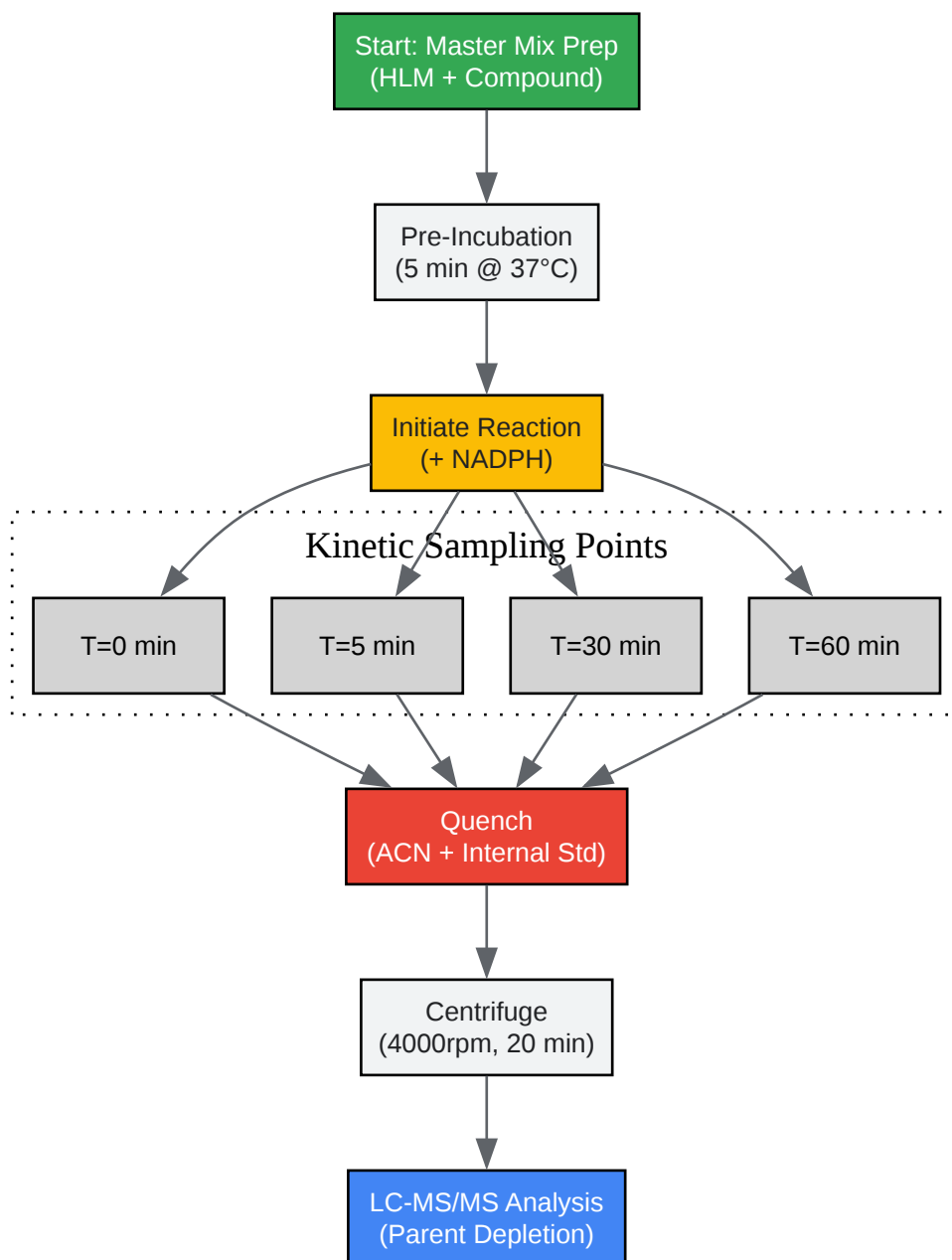


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Caption: Predicted Phase I metabolic pathways. CYP enzymes drive demethylation (Blue), while FMO/CYP drives N-oxidation (Red).

Diagram 2: Experimental Workflow

The logic flow for determining stability and clearance.



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Caption: Step-by-step experimental workflow for intrinsic clearance determination.

Data Analysis & Calculations

To validate the study, calculate the Intrinsic Clearance (

) using the depletion rate constant (

).

- Plot:

vs. Time (min).

- Slope: The slope of the linear regression is

.

- Half-life (

):

- Intrinsic Clearance (

):

Acceptance Criteria (Quality Control)

- Linearity:

of the decay curve should be

.

- Controls:

- Testosterone (High Clearance Control):

min.

- Warfarin (Low Clearance Control):

min.

- Minus NADPH: Loss of parent should be

at 60 min (confirms enzymatic stability).

References

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- Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. [\[Link\]](#)

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